Critical Molecular Weight and Lipophilicity Advantage Over the Phenylpyrazole Analog
The target compound is significantly smaller and less lipophilic than its closest commercial analog, N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide (CAS 1385297-33-5). A lower molecular weight and reduced lipophilicity are highly desirable in early-stage probe development to avoid aggregation, non-specific binding, and poor solubility [1]. The reduced complexity also simplifies synthetic scale-up for hit-to-lead campaigns.
| Evidence Dimension | Molecular Weight (MW) and Predicted logP |
|---|---|
| Target Compound Data | MW = 317.29 g/mol; Predicted logP ~ 2.8 (Estimated based on fragment contributions for pyridinecarboxamide with 2,4-difluorophenyl and ethoxy groups). |
| Comparator Or Baseline | Comparator: N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide; MW = 347.38 g/mol; Predicted logP ~ 3.1 (Higher due to additional aromatic phenyl group). |
| Quantified Difference | ΔMW = -30.09 g/mol; ΔlogP ≈ -0.3 units. The target compound is ~9% lighter. |
| Conditions | In silico prediction based on chemical structure. Experimental logP data are not available in the public domain for either compound. |
Why This Matters
A lower molecular weight and logP are strongly correlated with better ADME properties and reduced off-target toxicity risk, making the target compound a superior starting point for lead optimization.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Provides support for the principle that lower logP improves developability profiles). View Source
